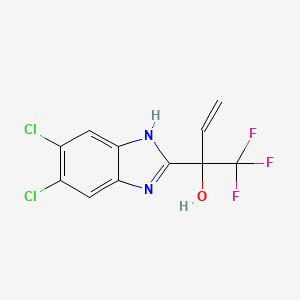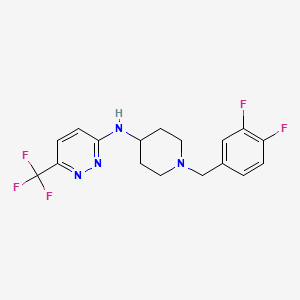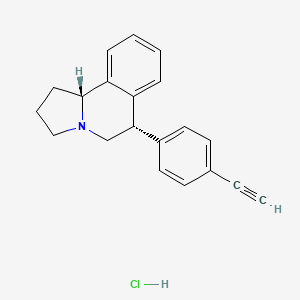
JNJ-7925476
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de JNJ7925476 est un composé novateur connu sous le nom d’inhibiteur triple de la recapture des monoamines. Ce composé bloque le transporteur de la sérotonine (SERT), le transporteur de la noradrénaline (NET) et le transporteur de la dopamine (DAT) dans le système nerveux central. Il a été développé par Johnson & Johnson et s’est révélé prometteur comme alternative thérapeutique aux inhibiteurs sélectifs de la recapture de la sérotonine classiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de JNJ7925476 implique la préparation de structures de base de pyrroloisoquinoléine. Le composé est synthétisé sous forme de mélange racémique, le diastéréoisomère le plus puissant étant isolé. La voie de synthèse comprend l’incorporation d’un cycle pyrrolidine sur l’échafaudage de tétrahydroisoquinoléine, ce qui améliore considérablement la puissance .
Méthodes de production industrielle
Les méthodes de production industrielle du chlorhydrate de JNJ7925476 ne sont pas largement documentées, mais le composé est généralement synthétisé et purifié sous forme de sel de chlorhydrate. Le mélange racémique est formulé dans une solution contenant du pharmasolve et du dextrose .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de JNJ7925476 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels au sein du composé.
Substitution : Les réactions de substitution, en particulier celles impliquant le cycle aromatique, sont courantes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l’hydrure de lithium et d’aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du produit souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du noyau de pyrroloisoquinoléine, qui peuvent être étudiés plus avant pour leurs propriétés pharmacologiques .
Applications de la recherche scientifique
Chimie : La structure unique du composé en fait un sujet précieux pour étudier les relations structure-activité et développer de nouvelles méthodologies de synthèse.
Biologie : En recherche biologique, le chlorhydrate de JNJ7925476 est utilisé pour étudier les mécanismes des transporteurs de monoamines et leur rôle dans la neurotransmission.
Médecine : En tant qu’inhibiteur triple de la recapture des monoamines, le chlorhydrate de JNJ7925476 s’est montré prometteur pour le traitement des troubles de santé mentale tels que la dépression et l’anxiété.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable subject for studying structure-activity relationships and developing new synthetic methodologies.
Biology: In biological research, JNJ7925476 HCl is used to study the mechanisms of monoamine transporters and their role in neurotransmission.
Medicine: As a triple monoamine uptake inhibitor, JNJ7925476 HCl has shown promise in treating mental health disorders such as depression and anxiety.
Mécanisme D'action
Le chlorhydrate de JNJ7925476 exerce ses effets en bloquant le transporteur de la sérotonine (SERT), le transporteur de la noradrénaline (NET) et le transporteur de la dopamine (DAT) dans le système nerveux central. Cette inhibition entraîne une augmentation des niveaux de ces neurotransmetteurs dans la fente synaptique, ce qui améliore la neurotransmission et pourrait atténuer les symptômes de la dépression et d’autres troubles de santé mentale .
Comparaison Avec Des Composés Similaires
Composés similaires
Désméthylsertraline : Un métabolite du médicament antidépresseur sertraline, qui inhibe également le transporteur de la sérotonine.
Crispine A : Un autre composé pyrroloisoquinoléine présentant des caractéristiques structurales similaires.
JNJ-39836966 : L’eutomer du chlorhydrate de JNJ7925476, qui est plus puissant dans ses effets.
Unicité
Le chlorhydrate de JNJ7925476 est unique en raison de son mécanisme d’inhibition triple, ciblant simultanément le SERT, le NET et le DAT. Cette approche multi-cibles offre un spectre d’action plus large par rapport aux composés qui n’inhibent qu’un ou deux de ces transporteurs .
Propriétés
Numéro CAS |
109085-56-5 |
|---|---|
Formule moléculaire |
C20H20ClN |
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;hydrochloride |
InChI |
InChI=1S/C20H19N.ClH/c1-2-15-9-11-16(12-10-15)19-14-21-13-5-8-20(21)18-7-4-3-6-17(18)19;/h1,3-4,6-7,9-12,19-20H,5,8,13-14H2;1H/t19-,20+;/m0./s1 |
Clé InChI |
GXNNAZBBJFEWBN-CMXBXVFLSA-N |
SMILES |
C#CC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24.Cl |
SMILES isomérique |
C#CC1=CC=C(C=C1)[C@@H]2CN3CCC[C@@H]3C4=CC=CC=C24.Cl |
SMILES canonique |
C#CC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
JNJ-7925476 trans-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo(2,1-a)isoquinoline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


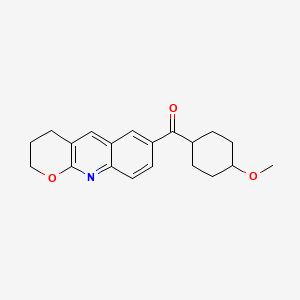
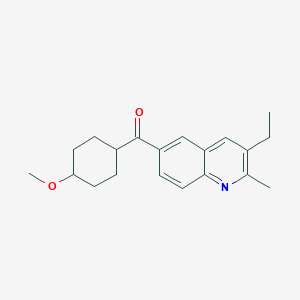
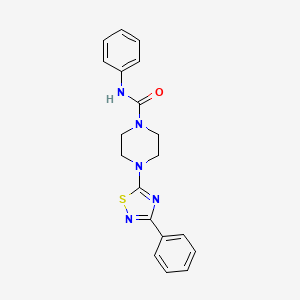


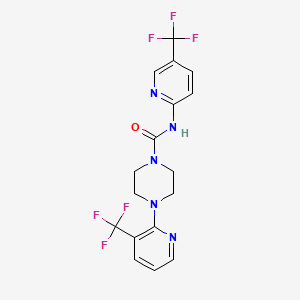
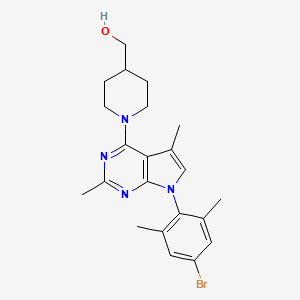
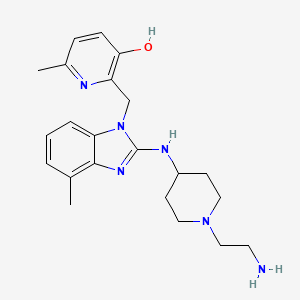


![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)

